molecular formula C3H9ClN2 B1591820 Cyclopropylhydrazine hydrochloride CAS No. 213764-25-1

Cyclopropylhydrazine hydrochloride

Cat. No. B1591820
M. Wt: 108.57 g/mol
InChI Key: SDYFTMROHZCYSK-UHFFFAOYSA-N
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Description



  • Cyclopropylhydrazine hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂ .

  • It is used as a PRMT5 inhibitor in pharmaceutical research.





  • Synthesis Analysis



    • The synthesis of cyclopropylhydrazine hydrochloride involves several steps, including the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine to obtain an intermediate N-Boc-O-cyclopropylhydrazine. Deprotection of this intermediate with an aqueous solution of hydrogen chloride yields the final product.





  • Molecular Structure Analysis



    • The molecular formula of cyclopropylhydrazine hydrochloride is C₃H₉ClN₂ .

    • It has a cyclopropyl ring and a hydrazine functional group.





  • Chemical Reactions Analysis



    • Cyclopropylhydrazine hydrochloride can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions.





  • Physical And Chemical Properties Analysis



    • Melting point: >97°C (decomposition)

    • Solubility: Slightly soluble in DMSO, methanol, and water

    • Color: White to off-white solid




  • Scientific Research Applications

    • Chemical Properties and Pharmacological Effects : Cyclopropylhydrazine hydrochloride shares similarities with other hydrazine-based compounds. For instance, cyclizine hydrochloride, an antihistaminic drug, is known for its effects on vestibular function and motion sickness treatment (Gutner, Gould, & Cracovaner, 1954).

    • Enantioselective Analysis in Clinical Pharmacokinetics : Cyclophosphamide, a prodrug metabolized into active compounds like hydroxycyclophosphamide, has been studied for its enantioselective properties in human plasma. This is significant in understanding the efficacy and complications of treatment, demonstrating the relevance of studying compounds like cyclopropylhydrazine hydrochloride in a pharmacokinetic context (de Castro et al., 2016).

    • Heterocyclic Synthesis and Antitumor Activities : Cyanoacetylhydrazine, a compound structurally related to cyclopropylhydrazine hydrochloride, has been used in synthesizing various heterocyclic derivatives, including pyrazole derivatives, which exhibit significant antitumor activities. This showcases the potential of cyclopropylhydrazine hydrochloride in synthesizing compounds with therapeutic applications (Mohareb, El-Sayed, & Abdelaziz, 2012).

    • Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, similar to cyclopropylhydrazine hydrochloride, has been utilized in synthesizing branched tryptamines. This method has proven effective in producing enantiomerically pure tryptamine derivatives, indicating the potential of cyclopropylhydrazine hydrochloride in synthesizing psychoactive substances (Salikov et al., 2017).

    • Cyclopropyl Fragment in Drug Molecules : The versatility of the cyclopropyl ring, similar to that in cyclopropylhydrazine hydrochloride, is increasingly recognized in drug development. Its unique features, such as coplanarity and enhanced π-character of C-C bonds, make it a valuable component in enhancing the potency and reducing off-target effects of drugs (Talele, 2016).

    Safety And Hazards



    • It is classified as a hazardous substance with warnings related to skin and eye irritation.

    • Proper protective measures should be taken during handling.




  • Future Directions



    • Further research could explore its applications in drug development, potential therapeutic effects, and optimization of synthesis methods.




    properties

    IUPAC Name

    cyclopropylhydrazine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SDYFTMROHZCYSK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1NN.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H9ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80598915
    Record name Cyclopropylhydrazine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80598915
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    108.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Cyclopropylhydrazine hydrochloride

    CAS RN

    213764-25-1
    Record name Hydrazine, cyclopropyl-, hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=213764-25-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cyclopropylhydrazine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80598915
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cyclopropylhydrazine hydrochloride
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    Cyclopropylhydrazine hydrochloride
    Reactant of Route 5
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    Reactant of Route 6
    Cyclopropylhydrazine hydrochloride

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